molecular formula C20H20BrNO3 B3994932 9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B3994932
M. Wt: 402.3 g/mol
InChI Key: AYTLOUCUVUTGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound with a unique structure that includes a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 4-methoxyphenyl compounds followed by cyclization reactions to form the acridine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted acridine compounds.

Scientific Research Applications

9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    9-(4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    9-(3-bromo-phenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the bromine atom and the methoxy group in 9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione makes it unique compared to similar compounds

Properties

IUPAC Name

9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-25-17-9-8-11(10-12(17)21)18-19-13(4-2-6-15(19)23)22-14-5-3-7-16(24)20(14)18/h8-10,18,22H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTLOUCUVUTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 2
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9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 3
9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 4
9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 5
9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 6
9-(3-bromo-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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